Monoethyl cyclohexane-1,2-dicarboxylate
Description
Monoethyl cyclohexane-1,2-dicarboxylate is a monoester derivative of cyclohexane-1,2-dicarboxylic acid, where one carboxylic acid group is esterified with an ethyl group. These analogs are primarily used as plasticizers, replacing traditional phthalates due to their lower toxicity profiles . This compound may serve as an intermediate in organic synthesis or a metabolite of larger diesters, though its exact applications require further research.
Properties
CAS No. |
17488-76-5 |
|---|---|
Molecular Formula |
C10H16O4 |
Molecular Weight |
200.23 g/mol |
IUPAC Name |
(1S,2R)-2-ethoxycarbonylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C10H16O4/c1-2-14-10(13)8-6-4-3-5-7(8)9(11)12/h7-8H,2-6H2,1H3,(H,11,12)/t7-,8+/m0/s1 |
InChI Key |
XGRJGTBLDJAHTL-JGVFFNPUSA-N |
SMILES |
CCOC(=O)C1CCCCC1C(=O)O |
Isomeric SMILES |
CCOC(=O)[C@@H]1CCCC[C@@H]1C(=O)O |
Canonical SMILES |
CCOC(=O)C1CCCCC1C(=O)O |
Other CAS No. |
67805-22-5 97718-55-3 17488-76-5 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The reaction employs sulfuric acid or p-toluenesulfonic acid as a catalyst, with toluene or cyclohexane as a water-carrying agent to shift the equilibrium toward ester formation. A molar ratio of 1:1.2 (acid-to-ethanol) is typically used to minimize diester byproducts. The mixture is refluxed at 110–120°C for 4–6 hours, during which water is azeotropically removed. Post-reaction, unreacted ethanol is distilled under reduced pressure, and the crude product is neutralized with sodium bicarbonate.
Purification and Yield
Purification involves dissolving the residue in dichloromethane, filtering to remove catalyst residues, and treating with silica gel H to adsorb impurities. Solvent evaporation yields the monoethyl ester with a typical purity >95%. Reported yields range from 65% to 78%, depending on the efficiency of water removal and stoichiometric control.
Anhydride Ring-Opening with Ethanol
Cyclohexane-1,2-dicarboxylic anhydride serves as a reactive intermediate for monoester synthesis. Ring-opening with ethanol under mild conditions selectively generates the monoethyl ester.
Synthesis Protocol
The anhydride (1 mol) is dissolved in dry tetrahydrofuran (THF) and cooled to 0°C. Ethanol (1.1 mol) is added dropwise, followed by catalytic triethylamine (0.05 mol). The reaction proceeds at room temperature for 2 hours, after which the solvent is evaporated. This method avoids high temperatures and pressures, reducing side reactions such as diester formation.
Advantages and Limitations
This route achieves yields of 70–85% with minimal byproducts. However, the anhydride precursor must be synthesized via hydrogenation of phthalic anhydride, a step requiring Raney nickel catalysts and high-pressure hydrogenation reactors. Industrial scalability is limited by the cost of anhydride preparation.
Partial Hydrolysis of Diethyl Cyclohexane-1,2-Dicarboxylate
Partial hydrolysis of the diester (diethyl cyclohexane-1,2-dicarboxylate) provides a controlled pathway to the monoethyl ester.
Hydrolysis Conditions
The diester (1 mol) is stirred with a 10% aqueous sodium hydroxide solution (1.2 mol NaOH) at 60°C for 1 hour. The reaction is quenched with hydrochloric acid, and the monoacid-monoester precipitates. Yield optimization requires precise pH control during quenching to prevent complete hydrolysis to the diacid.
Yield and Byproduct Management
Yields of 60–70% are typical, with the diacid (15–20%) and residual diester (5–10%) as primary byproducts. Chromatographic separation on silica gel using ethyl acetate/hexane (3:7) effectively isolates the monoester.
Enzymatic Esterification for Stereochemical Control
Enzymatic methods using lipases (e.g., Candida antarctica Lipase B) enable stereoselective synthesis of the cis-monoethyl ester.
Biocatalytic Process
Cyclohexane-1,2-dicarboxylic acid (1 mol) is suspended in tert-amyl alcohol with ethanol (1.5 mol) and immobilized lipase (10% w/w). The mixture is agitated at 40°C for 24 hours, achieving 55–60% conversion to the monoester. Enzymatic specificity for the cis-isomer reduces the need for post-synthesis stereochemical purification.
Economic and Environmental Considerations
While enzymatic routes offer green chemistry advantages, high enzyme costs and longer reaction times limit industrial adoption. Research continues to optimize enzyme immobilization and reuse.
Comparative Analysis of Preparation Methods
The table below evaluates key parameters of the four methods:
| Method | Starting Material | Catalyst/Enzyme | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|---|
| Direct Esterification | Diacid | H2SO4 | 110–120 | 4–6 | 65–78 | >95 |
| Anhydride Ring-Opening | Anhydride | Triethylamine | 25 | 2 | 70–85 | >97 |
| Partial Hydrolysis | Diethyl Diester | NaOH/HCl | 60 | 1 | 60–70 | 90–95 |
| Enzymatic Esterification | Diacid | Lipase B | 40 | 24 | 55–60 | >98 |
Chemical Reactions Analysis
Types of Reactions
Monoethyl cyclohexane-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohexane-1,2-dicarboxylic acid.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.
Major Products
Oxidation: Cyclohexane-1,2-dicarboxylic acid.
Reduction: Cyclohexane-1,2-dimethanol.
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.
Scientific Research Applications
Plasticizer in Polymeric Materials
Monoethyl cyclohexane-1,2-dicarboxylate is primarily utilized as a plasticizer in the production of flexible plastic materials. Its application includes:
- Toys : The compound is used in the manufacture of toys to ensure flexibility and safety for children.
- Medical Devices : It is employed in medical applications due to its low toxicity compared to traditional phthalates.
- Food Packaging : The compound is approved for use in food contact materials, enhancing the safety of food packaging solutions.
Replacement for Phthalates
Due to increasing regulations against phthalates due to their endocrine-disrupting properties, this compound serves as a safer alternative. Its use has been documented in various studies highlighting its effectiveness and safety profile:
| Application Area | Traditional Plasticizer | Alternative Plasticizer |
|---|---|---|
| Toys | DEHP | This compound |
| Medical Devices | DINP | This compound |
| Food Packaging | DEHP | This compound |
Biomonitoring and Environmental Studies
Research has shown that metabolites of this compound can be used as biomarkers for exposure assessment. Studies have measured urinary concentrations of these metabolites, providing insights into human exposure levels and potential health impacts.
Case Study 1: DINCH Usage in Europe
A significant case study on diisononyl cyclohexane-1,2-dicarboxylate (DINCH), which is closely related to this compound, illustrates its application as a plasticizer. Since its introduction in Europe in 2002, DINCH has replaced phthalates like DEHP and DINP due to safety concerns. A study conducted between 2000 and 2012 analyzed urinary metabolites of DINCH among U.S. adults, demonstrating lower toxicity compared to traditional phthalates .
Case Study 2: Safety Assessments
The European Food Safety Authority (EFSA) conducted assessments on the safety of DINCH in food contact applications. The results indicated that DINCH is less toxic than high molecular weight phthalates and can be safely used in sensitive applications such as food packaging . This case study underscores the growing preference for this compound derivatives in consumer products.
Mechanism of Action
The mechanism of action of monoethyl cyclohexane-1,2-dicarboxylate involves its interaction with various molecular targets and pathways. As a plasticizer, it integrates into polymer matrices, reducing intermolecular forces and increasing flexibility. In biological systems, it may interact with cellular membranes and proteins, influencing their structure and function.
Comparison with Similar Compounds
Table 1: Key Properties of Monoethyl Cyclohexane-1,2-Dicarboxylate and Analogues
Key Research Findings
Toxicity and Health Impacts
Analytical and Environmental Data
- Detection Methods : Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) is standard for quantifying cyclohexane-1,2-dicarboxylate metabolites in urine and wastewater .
- Environmental Persistence : DINCH and its metabolites show lower environmental persistence compared to phthalates, though wastewater treatment plants report detectable levels .
Critical Analysis of Contradictions and Gaps
- Gaps: Direct toxicological data on this compound are absent. Its role as a standalone compound versus a metabolite requires clarification.
Q & A
Q. How do researchers address batch-to-batch variability in physicochemical properties during long-term studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
